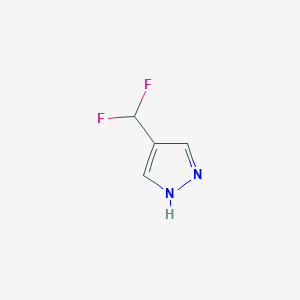

4-(difluoromethyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2/c5-4(6)3-1-7-8-2-3/h1-2,4H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFOWRRDDWWJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-69-3 | |

| Record name | 4-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Novel synthesis routes for 4-(difluoromethyl)-1H-pyrazole derivatives.

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Novel Synthesis Routes for 4-(Difluoromethyl)-1H-Pyrazole Derivatives

Introduction: The Rising Prominence of the 4-Difluoromethyl-1H-Pyrazole Scaffold

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agrochemical research. Among the diverse array of fluorinated motifs, the difluoromethyl (CHF₂) group holds a unique and advantageous position. When appended to a heterocyclic core like pyrazole, particularly at the C4-position, the CHF₂ group imparts a compelling combination of properties. It acts as a lipophilic hydrogen bond donor, enhancing binding interactions with biological targets, and can serve as a bioisostere for hydroxyl, thiol, or even methyl groups, while simultaneously improving metabolic stability and pharmacokinetic profiles.

The this compound moiety is a key structural component in a new generation of highly effective fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), as well as emerging pharmaceutical candidates.[1][2] This has catalyzed a surge in demand for efficient, scalable, and versatile synthetic methods to access this high-value scaffold.

This technical guide provides an in-depth analysis of novel and cutting-edge synthetic strategies for constructing this compound derivatives. We will move beyond mere procedural lists to explore the mechanistic underpinnings and strategic rationale behind two primary synthetic philosophies:

-

Ring Construction Strategies: Building the pyrazole heterocycle with the C4-difluoromethyl group installed from acyclic, fluorinated precursors.

-

Post-Functionalization Strategies: Introducing the difluoromethyl group directly onto a pre-formed pyrazole ring.

Each section is designed to provide field-proven insights, validated protocols, and a clear comparative framework to empower researchers in selecting the optimal synthetic approach for their specific research and development objectives.

Part 1: Synthesis via Pyrazole Ring Construction

The most direct approach to 4-(difluoromethyl)-1H-pyrazoles involves constructing the heterocyclic ring from precursors already bearing the crucial difluoromethyl unit. This strategy offers excellent control over regiochemistry, ensuring the CHF₂ group is precisely located at the C4 position.

The [3+2] Cycloaddition of Difluoroacetohydrazonoyl Bromides

A highly innovative and powerful method for assembling the 4-CHF₂-pyrazole core is the [3+2] cycloaddition reaction of difluoroacetohydrazonoyl bromides with various dipolarophiles. This approach, pioneered by the research group of Han and coworkers, utilizes a stable, easily accessible difluoromethylated building block to generate a reactive nitrile imine intermediate in situ.[3][4]

Mechanistic Rationale:

The reaction proceeds through a well-defined pathway. First, a base (e.g., triethylamine) dehydrohalogenates the difluoroacetohydrazonoyl bromide (1) to form a transient 1,3-dipole, the nitrile imine (2) . This highly reactive intermediate is immediately trapped by a dipolarophile, such as an alkyne derivative (e.g., ynone, alkynoate). The subsequent [3+2] cycloaddition is typically highly regioselective, affording the fully substituted this compound (3) in a single, efficient step.[3][4] The regioselectivity is governed by the electronic properties of the alkyne, with the nucleophilic carbon of the alkyne attacking the terminal nitrogen of the nitrile imine.

Caption: General workflow for the [3+2] cycloaddition synthesis route.

Data Presentation: Scope of the [3+2] Cycloaddition

This method demonstrates broad substrate scope with excellent yields for various substituted alkynes.[3][4]

| Entry | R¹ Group (on Pyrazole N1) | R³ Group (on Alkyne) | R⁵ Group (on Pyrazole C5) | Yield (%) |

| 1 | Phenyl | Benzoyl | Phenyl | 95% |

| 2 | 4-Chlorophenyl | Benzoyl | Phenyl | 92% |

| 3 | Phenyl | Acetyl | Phenyl | 85% |

| 4 | Phenyl | -CO₂Et | Phenyl | 81% |

| 5 | 4-Methylphenyl | Benzoyl | 4-Tolyl | 94% |

Experimental Protocol: Synthesis of 1,5-diphenyl-3-benzoyl-4-(difluoromethyl)-1H-pyrazole [3]

-

Reagent Preparation: To a solution of N-phenyl-2,2-difluoroacetohydrazonoyl bromide (0.2 mmol, 1.0 equiv.) and 1,3-diphenylprop-2-yn-1-one (0.2 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 2.0 mL) in a flame-dried Schlenk tube, add triethylamine (Et₃N) (0.3 mmol, 1.5 equiv.).

-

Reaction Execution: Stir the reaction mixture at room temperature under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired product as a solid.

Lewis Acid-Mediated Reaction of Perfluoroacetyl Diazoesters

An alternative ring-forming strategy involves the reaction of ketones with fluorinated diazoesters, co-mediated by a Lewis acid and a base. A notable example is the synthesis of polysubstituted 4-difluoromethyl pyrazoles reported by Chen et al., which utilizes scandium triflate (Sc(OTf)₃) as a catalyst.[5]

Mechanistic Rationale:

In this process, the Lewis acid (Sc(OTf)₃) is proposed to activate the ketone (4) , enhancing the nucleophilicity of its enol or enolate form. The base facilitates the formation of this nucleophile. The difluoroacetyl diazoester (5) then acts as the electrophilic partner. The reaction proceeds through a cascade of nucleophilic attack, cyclization, and dehydration to form the stable pyrazole ring (6) . This method allows for the construction of highly substituted pyrazoles with good functional group tolerance.[5]

Caption: Conceptual workflow for Lewis acid-mediated pyrazole synthesis.

Data Presentation: Scope of Lewis Acid-Mediated Synthesis [5]

| Entry | Ketone Substrate | Diazoester R Group | Yield (%) |

| 1 | Acetophenone | Ethyl | 75% |

| 2 | Propiophenone | Ethyl | 72% |

| 3 | Cyclohexanone | Ethyl | 68% |

| 4 | 4'-Methoxyacetophenone | Ethyl | 78% |

Experimental Protocol: General Procedure for Sc(OTf)₃-Catalyzed Synthesis [5]

-

Reaction Setup: In an oven-dried reaction vial, combine the ketone (0.5 mmol, 1.0 equiv.), the perfluoroacetyl diazoester (0.6 mmol, 1.2 equiv.), and Sc(OTf)₃ (10 mol%) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

-

Addition of Base: Add the specified base (e.g., DBU, 1.5 equiv.) to the mixture.

-

Reaction Execution: Seal the vial and stir the mixture at the indicated temperature (e.g., 60 °C) for the required time (typically 12-24 hours).

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the residue via silica gel chromatography to obtain the 4-difluoromethyl pyrazole derivative.

Part 2: Synthesis via Post-Functionalization of the Pyrazole Ring

This complementary approach begins with a pre-formed pyrazole scaffold and introduces the difluoromethyl group at the C4 position. These methods are particularly valuable for late-stage functionalization in drug discovery programs.

Direct Electrophilic Difluorination with Selectfluor™

A groundbreaking approach for the synthesis of related 4,4-difluoro-4H-pyrazoles, which are direct precursors to the target compounds, involves the direct electrophilic fluorination of 3,5-disubstituted 1H-pyrazoles. Research by Breen et al. has shown that using a potent electrophilic fluorinating agent, Selectfluor™, can achieve double fluorination at the C4 position.[6]

Mechanistic Rationale:

The reaction is believed to proceed via a two-step electrophilic aromatic substitution. The electron-rich C4 position of the pyrazole (7) first attacks Selectfluor™ to form a 4-fluoro-1H-pyrazole (8) . Due to the reactivity of the system, a second fluorination event occurs at the same carbon, leading to a difluorinated cationic intermediate. Subsequent deprotonation upon aqueous work-up yields the 4,4-difluoro-4H-pyrazole product (9) . While not the final 1H-pyrazole, this intermediate is a critical and novel entry point to C4-difluorinated systems.

Caption: Pathway for direct double fluorination of a pyrazole core.

Data Presentation: Synthesis of 4,4-Difluoro-4H-Pyrazoles [6]

| Entry | 3,5-Substituents on Pyrazole | Reaction Conditions | Yield of 4,4-Difluoro Product (%) |

| 1 | Di-Phenyl | 2 equiv. Selectfluor™, MeCN, RT | 55% |

| 2 | Di-(4-Chlorophenyl) | 2 equiv. Selectfluor™, MeCN, RT | 51% |

| 3 | Di-(4-Methoxyphenyl) | 2 equiv. Selectfluor™, MeCN, RT | 48% |

| 4 | 3-Phenyl, 5-Methyl | 2 equiv. Selectfluor™, MeCN, RT | 45% |

Experimental Protocol: Synthesis of 3,5-Diphenyl-4,4-difluoro-4H-pyrazole [6]

-

Reaction Setup: Dissolve 3,5-diphenyl-1H-pyrazole (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL) in a flask protected from light.

-

Reagent Addition: Add Selectfluor™ (2.2 mmol, 2.2 equiv.) portion-wise to the stirred solution at room temperature.

-

Reaction Execution: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Remove the solvent in vacuo. Add water to the residue and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 4,4-difluoro-4H-pyrazole.

Conclusion and Future Outlook

The synthesis of this compound derivatives has evolved significantly, moving from classical condensation reactions to more sophisticated and efficient modern methodologies.

-

Ring construction strategies , particularly the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides , stand out for their elegance, high regioselectivity, and operational simplicity.[3][4] This method provides a powerful and direct route to highly functionalized pyrazoles from readily available starting materials.

-

Post-functionalization methods , such as the direct electrophilic difluorination , offer a compelling approach for late-stage modification, which is invaluable in drug discovery for rapidly generating analogs.[6]

Future research will likely focus on expanding the scope of these novel reactions, developing catalytic and enantioselective variants, and exploring new difluoromethyl-containing building blocks. The development of a direct, one-step C-H difluoromethylation at the pyrazole C4 position remains a significant but challenging goal. As the importance of the 4-CHF₂-pyrazole scaffold continues to grow, the innovations detailed in this guide will undoubtedly serve as a vital foundation for the next wave of discovery in agrochemicals and pharmaceuticals.

References

-

Han, T., Wang, K.-H., Yang, M., Zhao, P., Wang, F., Wang, J., & Huang, D. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 533–544. [Link]

-

Wang, S.-W., Zhang, J., Deng, Z., Lv, Y., Huang, D., Wang, K.-H., Wang, J., & Hu, Y. (2024). Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles or Malononitrile. The Journal of Organic Chemistry, 89(15), 10591–10602. [Link]

-

Chen, Z., Li, Y., & Chen, J. (2016). A method for synthesis of polysubstituted 4-difluoromethyl and perfluoroalkyl pyrazoles. Tetrahedron Letters, 57(3), 345-348*. [Link]

-

Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199. [Link]

-

Zheng, C., et al. (2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Management Science, 80(4), 2032-2041. [Link]

-

Li, J., et al. (2015). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 20(4), 5727-5736. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 4-(difluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(difluoromethyl)-1H-pyrazole is a key heterocyclic building block in modern medicinal and agricultural chemistry. The introduction of the difluoromethyl group (-CHF2) at the 4-position of the pyrazole ring imparts unique electronic properties that can significantly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and established experimental protocols for their determination. Understanding these fundamental characteristics is crucial for the rational design and development of novel therapeutics and agrochemicals.

Introduction: The Significance of the Difluoromethyl Group in Pyrazole Scaffolds

The pyrazole motif is a privileged scaffold in drug discovery, present in a wide array of approved drugs. The strategic functionalization of the pyrazole ring is a cornerstone of modern medicinal chemistry. The difluoromethyl group, in particular, has emerged as a valuable substituent for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CHF2 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and increased in vivo half-life of drug candidates.

-

Lipophilicity Modulation: Fluorine is highly electronegative, yet the introduction of a difluoromethyl group often has a more nuanced effect on lipophilicity (logP) than a trifluoromethyl group. It can serve as a bioisostere for other functional groups, allowing for fine-tuning of a molecule's solubility and permeability.

-

Target Interactions: The -CHF2 group can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Given the growing importance of this structural motif, a thorough understanding of the physicochemical properties of the parent this compound heterocycle is essential for researchers in the field.

Core Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following section presents a combination of basic molecular information and computationally predicted values to guide researchers.

| Property | Value | Source |

| Molecular Formula | C₄H₄F₂N₂ | [Vendor Data] |

| Molecular Weight | 118.08 g/mol | [Vendor Data] |

| CAS Number | 1211589-69-3 | [1][2] |

| Predicted Melting Point | 70-80 °C | [Estimated] |

| Predicted Boiling Point | 200-210 °C at 760 mmHg | [Estimated] |

| Predicted pKa | ~12.5 (pyrazole N-H) | [Estimated] |

| Predicted logP | ~0.8 | [Estimated] |

| Predicted Aqueous Solubility | Moderately Soluble | [Estimated] |

Note: Predicted values are derived from computational models and should be confirmed by experimental determination.

Synthesis Overview

The synthesis of this compound can be approached through various synthetic strategies, often involving the introduction of the difluoromethyl group onto a pre-formed pyrazole ring or the cyclization of a difluoromethylated precursor. A common conceptual pathway involves the difluoromethylation of a suitable pyrazole derivative.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight.

-

Sample Preparation: Dissolve a known amount of this compound in the n-octanol-saturated water to a concentration where it can be accurately quantified.

-

Partitioning: Add an equal volume of the water-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the compound to partition between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully separate the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

-

Result: The determined concentration represents the equilibrium aqueous solubility.

Caption: Workflow for aqueous solubility determination.

Spectroscopic Data (Reference)

While specific spectra for this compound are not readily available, the following are expected characteristic features based on the analysis of related pyrazole structures. [3][4]

-

¹H NMR: The spectrum is expected to show a triplet for the CHF₂ proton due to coupling with the two fluorine atoms. The pyrazole ring protons would appear as singlets or doublets depending on the solvent and tautomeric exchange.

-

¹³C NMR: The carbon of the CHF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The pyrazole ring carbons would have distinct chemical shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (118.08 g/mol ).

Conclusion

This compound is a valuable building block in contemporary chemical research. While direct experimental data on its physicochemical properties are sparse, this guide provides a framework for understanding its key characteristics through computational predictions and established experimental protocols. The presented methodologies offer a reliable approach for researchers to determine the pKa, logP, and aqueous solubility, which are critical parameters for the successful development of new chemical entities. As the use of fluorinated heterocycles continues to expand, a thorough physicochemical characterization of such fundamental building blocks will remain an indispensable component of the research and development process.

References

-

Ivy Fine Chemicals. This compound [CAS: 1211589-69-3]. Available at: [Link]

- Sandford, G. (2014).

- Chambers, R. D., et al. (2014). Synthesis of 4,4-difluoro-1H-pyrazole derivatives. Beilstein Journal of Organic Chemistry, 10, 2553-2559.

-

Arctom. CAS NO. 1211589-69-3 | this compound. Available at: [Link]

- Wang, F., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(9), 16866-16880.

- Li, W., et al. (2021). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. The Journal of Organic Chemistry, 86(17), 11775-11786.

-

PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]

- Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5464.

- Toste, F. D., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

-

BYJU'S. How to calculate pKa. Available at: [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

-

Solubility of Things. Pyrazole. Available at: [Link]

-

OUCI. Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. Available at: [Link]

- Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.

-

PubChem. 1-(difluoromethyl)-4-nitro-1H-pyrazole. Available at: [Link]

-

PubChem. Pyrazole. Available at: [Link]

-

ResearchGate. Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Initial Biological Screening of 4-(Difluoromethyl)-1H-Pyrazole Compounds

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 4-(difluoromethyl)-1H-pyrazole motif, in particular, has emerged as a structure of significant interest. The difluoromethyl (-CF2H) group acts as a unique bioisostere for functionalities like hydroxyl or thiol groups, offering a blend of increased metabolic stability and the ability to participate in hydrogen bonding—a feature absent in the trifluoromethyl group.[1][2][3] This guide provides a comprehensive framework for the initial biological evaluation of novel compounds bearing this scaffold. We will move beyond rote protocols to explain the strategic rationale behind the design of a screening cascade, from initial target selection to hit validation, empowering researchers to make informed, data-driven decisions in the early stages of drug discovery.

The Rationale: Why Focus on 4-(Difluoromethyl)-1H-Pyrazoles?

The pyrazole ring is a privileged scaffold, present in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[4][5][6] Its value lies in its versatile chemistry and its ability to engage in various interactions with biological targets.

The addition of a difluoromethyl (-CF2H) group at the 4-position further refines the scaffold's properties:

-

Metabolic Stability: The high strength of the carbon-fluorine bond enhances resistance to oxidative metabolism, which can extend a compound's half-life.[1][7]

-

Modulated Lipophilicity: The -CF2H group increases lipophilicity, which can improve membrane permeability and bioavailability.[1][7]

-

Hydrogen Bond Donor: Unlike the -CF3 group, the -CF2H moiety retains an acidic proton, allowing it to act as a weak hydrogen bond donor.[1][2] This enables it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, potentially enhancing binding affinity and specificity.[1][3]

Given these properties and the established activities of pyrazole derivatives, a logical starting point for screening a new library of 4-(difluoromethyl)-1H-pyrazoles is to investigate their potential as enzyme inhibitors, particularly targeting protein kinases, and to assess their general cytotoxic effects on cancer cell lines.[4][8][9]

Designing the Primary Screening Cascade

A well-designed screening cascade is essential for efficiently identifying promising compounds while minimizing wasted resources on false positives. Our approach will be a parallel two-pronged strategy: a biochemical assay targeting a representative kinase and a cell-based assay to assess general cytotoxicity.

Below is a diagram illustrating the overall workflow from the compound library to a validated hit.

Caption: Decision tree for primary hit triage.

Hit Confirmation and Secondary Assays

Primary hits must be confirmed and further characterized.

Dose-Response and IC50 Determination

Confirmed hits should be tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their half-maximal inhibitory concentration (IC50). [10]The IC50 is the concentration of an inhibitor required to reduce the activity or viability by 50%. [10][11] Procedure:

-

Perform the same biochemical and cell-based assays as described above.

-

Instead of a single concentration, use a serial dilution of the compound (e.g., from 100 µM down to 1 nM).

-

Plot the percent inhibition against the log of the inhibitor concentration.

-

Fit the data to a non-linear, sigmoidal dose-response curve to calculate the IC50 value. [12] Data Presentation Example:

| Compound ID | Kinase IC50 (µM) | Cell Viability IC50 (µM) | Selectivity Index (SI) |

| PZD-001 | 0.05 | > 50 | > 1000 |

| PZD-002 | 0.25 | 1.5 | 6 |

| PZD-003 | > 20 | > 50 | - |

| PZD-004 | 0.10 | 0.12 | 1.2 |

Selectivity Index (SI) = Cell Viability IC50 / Kinase IC50. A higher SI is desirable, indicating specific inhibition without general cytotoxicity.

Orthogonal and Selectivity Assays

To ensure the observed activity is not an artifact of the primary assay format (e.g., interference with luminescence), hits should be confirmed in an orthogonal assay that uses a different detection technology (e.g., a fluorescence-based or radiometric assay). [13] Furthermore, to understand the specificity of the inhibitor, it should be profiled against a panel of related kinases . A compound that inhibits only the target of interest (or a small, desired subset) is far more valuable than a non-specific inhibitor.

Conclusion

This guide outlines a robust, logic-driven strategy for the initial biological screening of novel this compound compounds. By integrating biochemical and cell-based assays from the outset, researchers can efficiently triage hits, prioritizing those with specific activity and low cytotoxicity. The progression from single-point primary screening to dose-response confirmation and selectivity profiling provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts. The unique properties conferred by the difluoromethyl group make this a promising scaffold, and a systematic screening approach is the critical first step in unlocking its therapeutic potential.

References

- Z-factor - Wikipedia.

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry.

- Application Notes and Protocols for Kinase Activity Assays. Benchchem.

- Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 1999;4(2):67-73.

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Z-factors. BIT 479/579 High-throughput Discovery.

- Iversen PW, Eastwood BJ, Sittampalam GS, Cox KL. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. 2021;37(13):1846-1852.

- 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations.

- IC50 - Wikipedia.

- On HTS: Z-factor.

- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

- High-Throughput Inhibitor Assays and Screening. Creative Enzymes.

- Zafrani Y, Yeffet D, Sod-Moriah G, et al. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. 2017;60(16):7026-7033.

- High-Throughput Screening Assays. Assay Genie.

- Cell-Based Assays. Sigma-Aldrich.

- Chen J, Chen Z, Yang C, et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. 2022;27(24):8827.

- Adriaenssens E. In vitro kinase assay. protocols.io. 2023.

- IC50 Determination. edX.

- Sane R, Fischer V, Lee C. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. 2013;15(4):1143-1153.

- de Oliveira R, de Faria AR, de Souza M, et al. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. 2021;12:663238.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar.

- Wong D, Li J, He M, et al. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. 2011;11(19):3297-3305.

- Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols.

- Karrouchi K, Radi S, Ramli Y, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134.

- Macarron R, Banks MN, Bojanic D, et al. High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. 2020;63(19):10742-10772.

- Cytotoxicity Assays. Thermo Fisher Scientific - US.

- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate.

- Cell Viability, Proliferation and Cytotoxicity Assays. Promega Corporation.

- Methods for Detecting Kinase Activity. Cayman Chemical.

- Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices.

- How Does a Biochemical Kinase Assay Work? BellBrook Labs.

- Cytotoxicity Assays.

- Al-Ostath RA, Al-Ghorbani M, Al-Majid AM, et al. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. 2018;23(11):2899.

- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.

- Kabi AK, Sravani S, Gujjarappa R, et al. Overview on Biological Activities of Pyrazole Derivatives. In: Materials Horizons: From Nature to Nanomaterials. Springer Singapore; 2022:229-306.

- Bhonsle R, Tamminana R. The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. 2024;14(4):345.

- Wang Z, Liu C, Liu X, et al. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. 2020;30(22):127535.

- Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors. ResearchGate.

- Karrouchi K, Radi S, Ramli Y, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. courses.edx.org [courses.edx.org]

- 12. clyte.tech [clyte.tech]

- 13. bellbrooklabs.com [bellbrooklabs.com]

Fluorinated Pyrazole Scaffolds: A Guide to Strategic Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole-Fluorine Synergy in Modern Drug Discovery

The confluence of heterocyclic chemistry and fluorine science has become a cornerstone of modern medicinal chemistry.[1] Within this domain, the pyrazole nucleus stands out as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide range of biological activities.[2][3] From the anti-inflammatory blockbuster Celecoxib to novel agents in oncology and agrochemicals, the pyrazole core is a testament to nature's efficiency and the chemist's ingenuity.[4][5][6]

The strategic incorporation of fluorine—the most electronegative element—into these scaffolds is not a mere substitution; it is a profound modification that can dramatically enhance a molecule's therapeutic potential.[7][8] The unique properties of the carbon-fluorine bond can be leveraged to fine-tune critical drug-like attributes, including metabolic stability, membrane permeability, target binding affinity, and acidity (pKa).[9][10][11] This deliberate modulation is a key reason why over 20% of all pharmaceuticals on the market today contain fluorine.[12][13]

This guide moves beyond a simple catalog of reactions. As a senior application scientist, my objective is to provide a deeper, field-proven perspective. We will explore not only how to construct these valuable scaffolds but why specific synthetic strategies are chosen. We will dissect the causal relationships between molecular structure and function, examine the challenges of regioselectivity, and present self-validating protocols that form the bedrock of reliable synthesis. This document is designed for the practicing researcher, offering a comprehensive technical resource on the discovery, synthesis, and strategic application of fluorinated pyrazole scaffolds.

Chapter 1: The Strategic Impact of Fluorination on Pyrazole Scaffolds

The decision to introduce fluorine is a calculated one, aimed at resolving specific challenges in the drug development pipeline. Its effects are multifaceted, influencing everything from how a molecule travels through the body to how it interacts with its biological target.

Modulation of Core Physicochemical Properties

The introduction of fluorine can predictably alter a molecule's physical and chemical nature.

-

Acidity and Basicity (pKa): Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic protons or reduce the basicity of proximal nitrogen atoms.[9][11] For a pyrazole scaffold containing an amine moiety, this reduction in basicity can decrease unwanted ionization at physiological pH, thereby enhancing its ability to cross cellular membranes and improving oral bioavailability.[11]

-

Lipophilicity and Permeability: The impact of fluorine on lipophilicity (measured as logP or logD) is context-dependent. A single fluorine atom often increases lipophilicity by masking polar C-H bonds.[14] Conversely, a trifluoromethyl (-CF3) group, despite its fluorine content, can sometimes decrease lipophilicity compared to a methyl (-CH3) group due to its unique electronic properties. This modulation is a critical tool for optimizing a drug's position within the desired lipophilicity range for oral absorption and membrane permeation.[1][9]

-

Conformational Control: The C-F bond is highly polarized and possesses a strong dipole moment.[9] This can lead to intramolecular interactions that favor specific molecular conformations, potentially "pre-organizing" the molecule for a more favorable binding pose with its target protein.[10]

Enhancement of Pharmacokinetic and Pharmacodynamic Profiles

Fluorination directly impacts how a drug behaves in a biological system and its effectiveness.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like Cytochrome P450s.[7][13] Strategically placing fluorine at a site that is otherwise susceptible to oxidative metabolism can block this pathway, thereby increasing the drug's half-life and duration of action.[11][12]

-

Target Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets that hydrogen cannot. These include orthogonal multipolar interactions between the C-F dipole and carbonyl groups in the protein backbone, as well as the formation of specific hydrogen bonds.[7] This can lead to a significant increase in binding potency and selectivity.

Data Presentation: Fluorine's Impact on Molecular Properties

The following table provides a comparative summary of how fluorination can alter key properties of a hypothetical pyrazole-based drug candidate.

| Property | Non-Fluorinated Analog (R = -CH3) | Fluorinated Analog (R = -CF3) | Rationale for Change |

| pKa (of a distal amine) | 8.5 | 7.2 | The strong electron-withdrawing -CF3 group reduces the basicity of the amine.[9][11] |

| LogP | 3.2 | 3.5 | The -CF3 group is more lipophilic than a -CH3 group in this specific scaffold. |

| Metabolic Half-Life | 1.5 hours | 9.0 hours | The C-F bonds in the -CF3 group block a primary site of oxidative metabolism.[12][13] |

| Binding Potency (IC50) | 50 nM | 5 nM | Fluorine participates in enhanced binding interactions within the target's active site.[7] |

Chapter 2: Foundational Synthetic Strategies for the Pyrazole Core

Before introducing fluorine, it is critical to master the construction of the pyrazole ring itself. The majority of fluorinated pyrazoles are built upon two robust and versatile synthetic platforms: cyclocondensation and [3+2] cycloaddition.

The Knorr Pyrazole Synthesis: The Workhorse Reaction

First reported by Ludwig Knorr in the 1880s, this reaction remains one of the most reliable and widely used methods for pyrazole synthesis.[15]

Core Principle: The Knorr synthesis involves the acid-catalyzed cyclocondensation of a hydrazine (or a hydrazine derivative) with a 1,3-dicarbonyl compound.[16][17] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[4][15]

Causality Behind the Choice: The primary advantage of the Knorr synthesis is its operational simplicity and the wide availability of starting materials.[15] However, a critical challenge arises when using nonsymmetrical 1,3-dicarbonyls, as the initial reaction can occur at either carbonyl group, potentially leading to a mixture of two regioisomers.[16][18] Controlling this regioselectivity is a paramount concern, which we will address in detail in Chapter 3.

Caption: The Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Classic Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one [15]

-

Self-Validation: This protocol is designed to be self-validating. The successful formation of the product is indicated by its precipitation from the reaction mixture upon cooling and the addition of water, followed by verification via melting point analysis and TLC.

-

Reagents:

-

Ethyl benzoylacetate (3 mmol, 1.0 eq)

-

Hydrazine hydrate (6 mmol, 2.0 eq)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops, catalytic)

-

-

Procedure:

-

Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial equipped with a magnetic stir bar.

-

Add 1-propanol followed by the glacial acetic acid.

-

Heat the reaction mixture to approximately 100°C with vigorous stirring on a hot plate.

-

Maintain the temperature for 1 hour. Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane), comparing against the ethyl benzoylacetate starting material.

-

Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture.

-

Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while continuing to stir. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold water and allow it to air dry.

-

Determine the mass, percent yield, and melting point of the dried product.

-

[3+2] Cycloaddition Reactions: A Modular Approach

This class of reactions provides a powerful and modular alternative for constructing pyrazole rings, often with excellent control over substitution patterns.[19][20]

Core Principle: A [3+2] cycloaddition involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring.[5][21] For pyrazole synthesis, common strategies include:

-

Reacting nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes.[22]

-

Reacting diazo compounds with alkynes.[23]

Causality Behind the Choice: The modular nature of [3+2] cycloadditions is their greatest strength. It allows for the combination of diverse fragments, enabling the synthesis of highly substituted pyrazoles that might be difficult to access via the Knorr synthesis.[23] Regioselectivity is often high but depends on the electronic and steric properties of both the dipole and the dipolarophile.[22][24]

Caption: General workflow for [3+2] cycloaddition pyrazole synthesis.

Chapter 3: Methodologies for Introducing Fluorine

The incorporation of fluorine can be achieved by two primary strategic paradigms: starting with fluorine-containing precursors ("building block" approach) or adding fluorine to a pre-formed pyrazole ring ("late-stage" fluorination).

Strategy 1: Synthesis from Fluorinated Building Blocks

This is the most prevalent and often the most predictable strategy for synthesizing fluorinated pyrazoles.[13] The core logic is to begin with a simple, commercially available or easily prepared molecule that already contains the desired fluorine atom or fluoroalkyl group.[][26]

Causality Behind the Choice: This approach offers superior control over the position and identity of the fluorine substituent. By incorporating the fluorinated moiety at the start, issues of regioselectivity and harsh reaction conditions associated with direct fluorination are often circumvented.[27]

Caption: The Fluorinated Building Block synthetic approach.

Protocol: Synthesis of a 3-(Trifluoromethyl)pyrazole via Knorr Condensation

-

Self-Validation: This protocol builds upon the classic Knorr synthesis. The use of a fluorinated diketone directly installs the -CF3 group at the 3-position. Success is validated by the isolation of a single major regioisomer, confirmed by NMR spectroscopy (specifically 19F NMR) and mass spectrometry.

-

Reagents:

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)

-

4-Methylphenylhydrazine hydrochloride (1.05 eq)

-

Ethanol (as solvent)

-

Sodium acetate (1.1 eq, as base)

-

-

Procedure:

-

To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione in ethanol, add 4-methylphenylhydrazine hydrochloride and sodium acetate.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting diketone is consumed.

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 1-(4-methylphenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

-

Strategy 2: Late-Stage Fluorination

This approach is highly sought after in medicinal chemistry as it allows for the diversification of a common, non-fluorinated pyrazole intermediate, enabling rapid structure-activity relationship (SAR) studies.[28] However, it presents significant chemical challenges.

Causality Behind the Choice: Late-stage fluorination is chosen for its efficiency in analog synthesis. The challenge lies in the high reactivity of the pyrazole ring and the aggressive nature of many fluorinating reagents, which can lead to poor selectivity and decomposition.[29]

Caption: The Late-Stage Fluorination synthetic approach.

Protocol: Electrophilic Fluorination at C4 using Selectfluor® [30]

-

Self-Validation: The C4 position of the pyrazole ring is the most electron-rich and thus most susceptible to electrophilic attack.[31] This protocol leverages that inherent reactivity. Successful reaction is confirmed by the appearance of a new product spot on TLC and confirmed by mass spectrometry (M+18 relative to starting material) and NMR (appearance of a C-F coupling in 13C NMR and a new signal in 19F NMR).

-

Reagents:

-

1,3,5-Triphenyl-1H-pyrazole (1.0 eq)

-

Selectfluor® (1.1 eq)

-

Acetonitrile (anhydrous, as solvent)

-

-

Procedure:

-

Dissolve the 1,3,5-triphenyl-1H-pyrazole in anhydrous acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Selectfluor® portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield 4-fluoro-1,3,5-triphenyl-1H-pyrazole.

-

Overcoming the Regioselectivity Challenge

In the Knorr synthesis, the reaction of a nonsymmetrical diketone (like a trifluoromethyl-diketone) with a substituted hydrazine can yield two different pyrazole regioisomers. Separating these isomers can be difficult and costly.[18]

A Field-Proven Insight: The Role of Fluorinated Solvents

Groundbreaking work has shown that the choice of solvent can dramatically influence the regiochemical outcome.[18]

Mechanism of Control: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can reversibly form a hemiketal adduct with the more electrophilic carbonyl group of the 1,3-diketone.[18] In the case of a trifluoromethyl-diketone, the carbonyl adjacent to the -CF3 group is significantly more electron-deficient. The bulky fluorinated alcohol adduct effectively blocks this position, directing the initial nucleophilic attack of the hydrazine to the other, less hindered carbonyl. This simple solvent change can swing the isomeric ratio from nearly 1:1 to greater than 20:1 in favor of the desired product.[18]

Data Presentation: Solvent Effect on Regioselectivity [18]

| Solvent | Diketone:Hydrazine Reaction | Ratio of Regioisomers (Desired:Undesired) |

| Ethanol | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | 1.2 : 1 |

| TFE | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | 6.0 : 1 |

| HFIP | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | >20 : 1 |

Chapter 4: Case Study - Retrosynthesis and Synthesis of Celecoxib

Celecoxib (brand name Celebrex) is a selective COX-2 inhibitor and a quintessential example of a successful fluorinated pyrazole drug.[4][6] Its synthesis elegantly employs the principles discussed.

Retrosynthetic Analysis: The structure can be disconnected using the logic of the Knorr synthesis. The pyrazole ring is formed from a trifluoromethyl-1,3-diketone and a substituted hydrazine.

Caption: Retrosynthetic analysis of Celecoxib.

Synthetic Workflow:

-

Step 1: Formation of the Fluorinated Building Block. The trifluoromethyl-1,3-diketone is prepared via a Claisen condensation between 4'-methylacetophenone and ethyl trifluoroacetate. This step firmly establishes the position of the crucial -CF3 group.

-

Step 2: Knorr Pyrazole Synthesis. The synthesized diketone is then reacted with 4-sulfonamidophenylhydrazine in a classic Knorr cyclocondensation reaction to form the pyrazole core of Celecoxib. The regioselectivity is driven by the high electrophilicity of the carbonyl adjacent to the -CF3 group, directing the attack of the terminal hydrazine nitrogen to that site.

This case study demonstrates the power of the building block strategy. By constructing the key fluorinated intermediate first, the final ring-forming reaction proceeds with high fidelity to deliver the complex target molecule.

Conclusion and Future Outlook

The synthesis of fluorinated pyrazole scaffolds is a dynamic and evolving field, critical to the advancement of pharmaceuticals and agrochemicals. We have seen that success hinges on a strategic choice between two primary approaches: the reliable and controlled "building block" method and the efficient but challenging "late-stage fluorination" method. Understanding the underlying mechanisms, particularly the factors governing regioselectivity in cornerstone reactions like the Knorr synthesis, is paramount for any researcher in this area.

The future of this field is bright, with emerging technologies poised to provide even more elegant solutions. Innovations in photocatalysis are opening new pathways for mild and selective C-F bond formation.[32] The development of novel electrophilic and nucleophilic fluorinating reagents continues to expand the chemist's toolkit. Furthermore, the application of flow chemistry promises to make the synthesis of these valuable scaffolds safer, more scalable, and more efficient. By integrating these new methods with the robust, foundational knowledge outlined in this guide, scientists will continue to unlock the full potential of the powerful fluorine-pyrazole synergy.

References

-

Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]

-

Title: Knorr Pyrazole Synthesis (M. Pharm) | PPTX Source: Slideshare URL: [Link]

-

Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Knorr Pyrazole Synthesis Source: Chem Help ASAP URL: [Link]

-

Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: PMC - NIH URL: [Link]

-

Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]

-

Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: NIH URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates Source: NIH URL: [Link]

-

Title: Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis Source: Synfacts URL: [Link]

-

Title: Knorr pyrazole synthesis Source: Name-Reaction.com URL: [Link]

-

Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

-

Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Selective Incorporation of Fluorine in Pyrazoles | Request PDF Source: ResearchGate URL: [Link]

-

Title: Fluorine in medicinal chemistry Source: PubMed URL: [Link]

-

Title: Key developments in fluorinated heterocycles Source: Taylor & Francis Online URL: [Link]

-

Title: Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: Key developments in fluorinated heterocycles Source: Taylor & Francis Online URL: [Link]

-

Title: Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b) Source: ResearchGate URL: [Link]

-

Title: Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles Source: PubMed URL: [Link]

-

Title: Fluorinated Building Blocks Source: BoroPharm URL: [Link]

-

Title: Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF Source: ResearchGate URL: [Link]

-

Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL: [Link]

-

Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove - University of Mississippi URL: [Link]

-

Title: Versatile Fluorine-Containing Building Blocks Source: Encyclopedia.pub URL: [Link]

- Title: A kind of preparation method of pyrazole derivatives Source: Google Patents URL

-

Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: PMC - NIH URL: [Link]

-

Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL: [Link]

-

Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates Source: PMC - NIH URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

-

Title: Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes Source: NIH URL: [Link]

-

Title: New Synthesis of Fluorinated Pyrazoles Source: Organic Letters - ACS Publications URL: [Link]

-

Title: (PDF) N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks Source: ResearchGate URL: [Link]

-

Title: Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions Source: NIH URL: [Link]

-

Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews URL: [Link]

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - PubMed Central URL: [Link]

-

Title: Various methods for the synthesis of pyrazole. Source: ResearchGate URL: [Link]

-

Title: Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation Source: MDPI URL: [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. jk-sci.com [jk-sci.com]

- 17. name-reaction.com [name-reaction.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pyrazole synthesis [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 22. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 26. ossila.com [ossila.com]

- 27. encyclopedia.pub [encyclopedia.pub]

- 28. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. egrove.olemiss.edu [egrove.olemiss.edu]

- 31. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 32. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of 4-(Difluoromethyl)-1H-pyrazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethyl)-1H-pyrazole

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are of paramount importance. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key heterocyclic building block, utilized in the synthesis of advanced agrochemicals, particularly a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHI).[1][2][3] Its unique structural motif, combining a pyrazole core with a difluoromethyl group at the C4 position, imparts specific properties to the resulting active ingredients.

Accurate and unambiguous structural confirmation of this intermediate is critical for ensuring the quality, efficacy, and safety of downstream products. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The insights provided herein are grounded in established principles and field-proven methodologies, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for confident structural elucidation.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by three distinct signals: two from the pyrazole ring protons and one from the difluoromethyl group.

-

Pyrazole Ring Protons (H3/H5): In the unsubstituted 1H-pyrazole, the H3 and H5 protons are chemically equivalent due to tautomerism, appearing as a single signal. However, the C4-substituent breaks this symmetry. These protons typically appear as singlets or very finely split doublets in the aromatic region (δ ≈ 7.5-8.0 ppm). Their exact chemical shift is influenced by the solvent and the electronic nature of the substituent.[4][5]

-

Difluoromethyl Proton (CHF₂): The proton of the difluoromethyl group is highly characteristic. It appears as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). This is a cornerstone of its identification. The typical coupling constant (²JHF) is large, in the range of 53-60 Hz.[6][7][8] The chemical shift is typically found between δ 6.0 and 7.5 ppm, shifted downfield by the electron-withdrawing fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| NH | ~13 (broad) | s (br) | - | Exchangeable proton, often broad and far downfield.[4] |

| H3 / H5 | 7.6 - 8.0 | s | - | Aromatic protons on the pyrazole ring. |

| CHF₂ | 6.3 - 7.3 | t | ²JHF ≈ 54-60 Hz | Proton coupled to two equivalent fluorine atoms.[6][8] |

Note: Predicted values are based on data from analogous structures and may vary with solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The presence of fluorine adds a layer of complexity and diagnostic power through C-F coupling.

-

Pyrazole Ring Carbons (C3, C5, C4): Three signals are expected for the pyrazole ring carbons. C3 and C5 will appear in the aromatic region (δ ≈ 115-140 ppm). The C4 carbon, directly attached to the CHF₂ group, will also be in this region, and its signal may exhibit a triplet multiplicity due to two-bond coupling with the fluorine atoms (²JCF), typically around 20-35 Hz.[6]

-

Difluoromethyl Carbon (CHF₂): This carbon signal is highly diagnostic. It appears as a prominent triplet due to the large one-bond coupling (¹JCF) with the two directly attached fluorine atoms. The ¹JCF coupling constant is typically very large, in the range of 235-240 Hz.[6] The chemical shift is generally observed between δ 110 and 115 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C3 / C5 | 120 - 140 | s | - | Aromatic carbons. |

| C4 | 115 - 120 | t | ²JCF ≈ 33 Hz | Carbon adjacent to the CHF₂ group.[6] |

| CHF₂ | 110 - 115 | t | ¹JCF ≈ 238 Hz | Carbon coupled to two directly bonded fluorine atoms.[6] |

Note: Predicted values are based on data from analogous structures.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the presence and environment of the difluoromethyl group.

-

Difluoromethyl Group (CHF₂): Since the two fluorine atoms are chemically equivalent, they produce a single signal in the ¹⁹F NMR spectrum. This signal is split into a doublet by the adjacent proton, with a coupling constant (²JFH) that mirrors the ²JHF value seen in the ¹H NMR spectrum (≈ 54-60 Hz).[6][8] The chemical shift typically falls in the range of δ -110 to -120 ppm (relative to CFCl₃).[6]

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|

| CHF₂ | -110 to -120 | d | ²JFH ≈ 54-60 Hz | Fluorine atoms coupled to one adjacent proton.[6][8] |

Diagram 2: Key NMR Coupling Relationships

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive evidence of the molecular skeleton and the specific connectivity of the difluoromethyl group through characteristic chemical shifts and coupling constants (²JHF, ¹JCF). IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups, especially the C-F and N-H bonds. Finally, high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. By integrating the data from these orthogonal techniques, researchers can achieve an unequivocal confirmation of the structure and purity of this vital chemical intermediate, ensuring the integrity of their research and development endeavors.

References

- Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry.

- 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole(1206640-82-5) 1H NMR spectrum. ChemicalBook.

- Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis. European Journal of Chemistry.

- Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Inform

- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules.

- Fluorinated Pyrazoles: From Synthesis to Applic

- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- ¹H-NMR and ¹⁹F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ).

- Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives.

- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation - Electronic Supporting Inform

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Inorganics.

- Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.

- NMR Solvent D

- MSBNK-Eawag-EQ01130008. MassBank.

- 19F NMR Reference Standards. University of Wisconsin-Madison.

- 1-(difluoroMethyl)-4-iodo-1H-pyrazole(1041205-43-9) 1 H NMR. ChemicalBook.

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.

- ChemInform Abstract: Synthesis of 4,4-Difluoro-1-H-pyrazole Derivatives.

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.

- Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.

- Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra of Polymers and Polymer Additives.

- CAS 1451392-65-6 | 4-Bromo-5-(difluoromethyl)-1H-pyrazole. Synblock.

- (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole. Sigma-Aldrich.

- 1H-NMR chemical shifts, in ppm, of pyrazole and complex

- 3-(Difluoromethyl)-4-nitro-1H-pyrazole. ChemScene.

- 1H-Pyrazole. NIST WebBook.

- 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride. PubChem.

- 1-(difluoromethyl)-4-nitro-1H-pyrazole. PubChem.

- 1H-Pyrazole. NIST WebBook.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

The Ascendancy of the Difluoromethyl Group: A Review of the Biological Activity of Difluoromethylated Heterocycles in Modern Drug Discovery

An In-depth Technical Guide

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable functional group.[3] It is not merely a more lipophilic methyl group or a less lipophilic trifluoromethyl group; its ability to act as a "lipophilic hydrogen bond donor" provides a novel tool for drug designers.[4][5] This technical guide provides an in-depth review of the biological activities of heterocycles incorporating the CF₂H group. We will explore the physicochemical rationale behind its utility, survey key classes of difluoromethylated heterocycles and their therapeutic applications, and provide practical insights into their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of the difluoromethyl group in their discovery programs.

The Difluoromethyl Group: A Unique Tool in the Medicinal Chemist's Arsenal

The difluoromethyl (CF₂H) group occupies a unique space in medicinal chemistry due to its distinct combination of electronic and steric properties. Unlike the more common trifluoromethyl (CF₃) group, the CF₂H moiety possesses a C-H bond that can function as a weak hydrogen bond donor, a characteristic that allows it to act as a bioisostere for common pharmacophores like hydroxyl (OH), thiol (SH), and amine (NH₂) groups.[5][6] This bioisosteric potential is a central theme in the design of CF₂H-containing drugs, as it allows for the replacement of metabolically labile or reactive groups with a stable, non-ionizable surrogate.[5]

Systematic studies have shown that the CF₂H group's hydrogen bond donating capacity is comparable to that of thiophenol and aniline.[4] Furthermore, its impact on lipophilicity is nuanced; while considered a lipophilicity-enhancing group, the actual increase is modest and can be fine-tuned, offering a distinct advantage over the more lipophilic CF₃ group.[4] This modulation of lipophilicity, coupled with its ability to form key hydrogen bonds and enhance metabolic stability, underpins the growing interest in difluoromethylated compounds.[1]

Caption: Key properties of the CF₂H group and their impact on drug design.

Synthesis of Difluoromethylated Heterocycles: Enabling Discovery

The exploration of CF₂H-containing heterocycles has been propelled by significant advances in synthetic chemistry.[3] Traditional methods often required harsh conditions or the use of difficult-to-handle reagents like chlorodifluoromethane (Freon 22).[7][8] However, the past decade has seen the development of a robust toolkit for introducing the CF₂H group, particularly through radical-based strategies.[9]

Modern methods, especially those employing visible-light photoredox catalysis, have become particularly prominent.[6][10][11] These reactions often use stable, easy-to-handle radical precursors, such as S-(difluoromethyl)sulfonium salts or sodium difluoromethanesulfinate (CF₂HSO₂Na), and proceed under mild conditions.[6][12] This operational simplicity and broad functional group tolerance make photoredox catalysis ideal for the late-stage difluoromethylation of complex molecules, accelerating the generation of new drug candidates.[10][11]

Biological Activity of Key Difluoromethylated Heterocycles

The fusion of heterocyclic scaffolds, which are present in over 85% of biologically active compounds, with the unique properties of the CF₂H group has yielded a plethora of potent therapeutic agents.[13][14]

Difluoromethylated Indoles: Targeting Neurological Disorders

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and blockbuster drugs.[15][16][17] The introduction of a CF₂H group has proven to be a highly effective strategy for optimizing indole-based drug candidates.

A compelling case study involves the development of potent antagonists for the serotonin type 6 receptor (5-HT₆R), a promising target for treating cognitive deficits in Alzheimer's disease.[18] In a series of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives, replacing a methyl group at the 3-position with a difluoromethyl group led to compound 6p . This substitution dramatically improved the pharmacokinetic profile compared to its methyl analog (6a ). Compound 6p demonstrated a 30-fold higher area under the curve (AUC) and a nearly 6-fold increase in oral bioavailability in rats.[18] It also showed excellent brain penetration, a critical attribute for CNS-targeting drugs.[18] This work powerfully illustrates how the CF₂H group can enhance metabolic stability and overall drug-like properties.